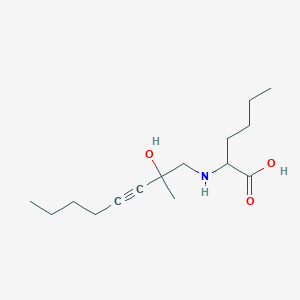
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, commonly known as L-NOARG, is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a critical role in various physiological and pathological processes, and its inhibition has become a promising therapeutic target for several diseases. L-NOARG has been extensively studied for its potential therapeutic applications in cardiovascular, neurological, and inflammatory disorders.
Wirkmechanismus
L-NOARG inhibits N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, which is responsible for the production of NO from L-arginine. By inhibiting N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine, L-NOARG reduces the production of NO and its downstream effects. The inhibition of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine by L-NOARG is reversible and competitive, meaning that it competes with L-arginine for the active site of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine.
Biochemical and Physiological Effects:
L-NOARG has been shown to have various biochemical and physiological effects. It has been reported to decrease blood pressure, inhibit platelet aggregation, reduce inflammation, and modulate neurotransmission. L-NOARG has also been shown to have anti-cancer properties by inhibiting tumor growth and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using L-NOARG in lab experiments is its potency and specificity towards N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine inhibition. It is also readily available and easy to synthesize. However, L-NOARG has some limitations, including its short half-life and potential off-target effects. It is also important to note that the effects of L-NOARG may vary depending on the experimental conditions and the type of N-(2-hydroxy-2-methyl-3-octyn-1-yl)norleucine being inhibited.
Zukünftige Richtungen
There are several future directions for the use of L-NOARG in scientific research. One potential area of research is the development of NO-based therapies for various diseases, including cardiovascular, neurological, and inflammatory disorders. Another area of research is the investigation of the role of NO in cancer and the development of NO-based cancer therapies. Additionally, further studies are needed to elucidate the precise mechanisms of action of L-NOARG and its potential off-target effects.
Synthesemethoden
L-NOARG can be synthesized by reacting L-norleucine with 2-hydroxy-2-methyl-3-butyn-2-ol in the presence of a base catalyst, followed by esterification with an acid chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
L-NOARG has been widely used in scientific research to investigate the role of NO in various physiological and pathological processes. It has been used to study the mechanisms of NO-mediated vasodilation, neurotransmission, and inflammation. L-NOARG has also been used to investigate the role of NO in cancer and to develop NO-based cancer therapies.
Eigenschaften
IUPAC Name |
2-[(2-hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-4-6-8-9-11-15(3,19)12-16-13(14(17)18)10-7-5-2/h13,16,19H,4-8,10,12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWNBYAIDCPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC(C)(CNC(CCCC)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxy-2-methyloct-3-ynyl)amino]hexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6136822.png)
![2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136844.png)
![2-{3-[2-(4-hydroxyphenyl)vinyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6136852.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6136865.png)
![3-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6136871.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6136872.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![5,7-diisopropyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B6136906.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![[4-(2-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6136916.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)
![1-[2-(ethylsulfonyl)-1H-benzimidazol-1-yl]acetone](/img/structure/B6136937.png)